molecular formula C14H13NO3 B1453638 4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde CAS No. 1151539-16-0

4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde

Cat. No.: B1453638
CAS No.: 1151539-16-0
M. Wt: 243.26 g/mol
InChI Key: IKZAIOIDPHCEFB-UHFFFAOYSA-N
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Description

4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol It is characterized by the presence of a methoxy group, a pyridinylmethoxy group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3-pyridinemethanol as the primary starting materials.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 3-pyridinemethanol attacks the carbonyl carbon of 4-methoxybenzaldehyde, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-Methoxy-2-(pyridin-3-ylmethoxy)benzoic acid.

    Reduction: 4-Methoxy-2-(pyridin-3-ylmethoxy)benzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 4-methoxy-2-(pyridin-3-ylmethoxy)benzylamine.

Scientific Research Applications

4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde: Similar structure but with the pyridinylmethoxy group at a different position.

    4-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde: Similar structure but with the pyridinylmethoxy group at the 4-position of the pyridine ring.

Uniqueness

4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde is unique due to the specific positioning of the methoxy and pyridinylmethoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

4-methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-13-5-4-12(9-16)14(7-13)18-10-11-3-2-6-15-8-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZAIOIDPHCEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)OCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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